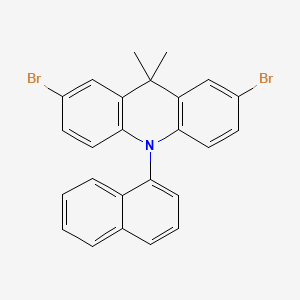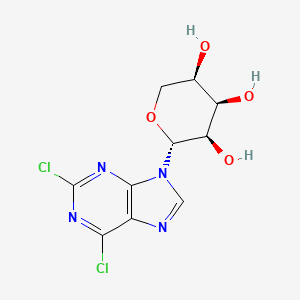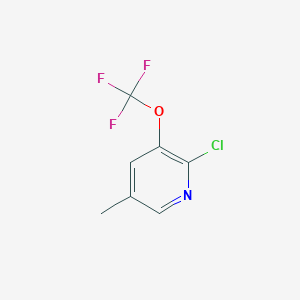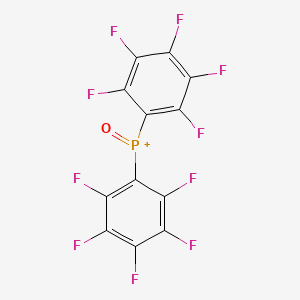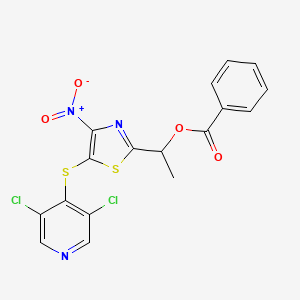
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichloropyridinyl group, a nitrothiazole moiety, and an ethylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced via a nucleophilic substitution reaction, where a dichloropyridine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the thiazole derivative with ethylbenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitrothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichloropyridinyl group may enhance binding affinity to certain receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichloropyridin-4-yl)ethanol
- 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone
Uniqueness
Compared to similar compounds, 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C17H11Cl2N3O4S2 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethyl benzoate |
InChI |
InChI=1S/C17H11Cl2N3O4S2/c1-9(26-16(23)10-5-3-2-4-6-10)15-21-14(22(24)25)17(28-15)27-13-11(18)7-20-8-12(13)19/h2-9H,1H3 |
InChI Key |
GGEPIDGPBNNBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
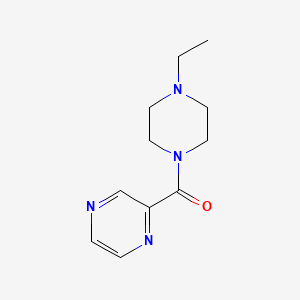
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
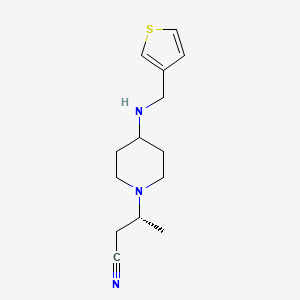
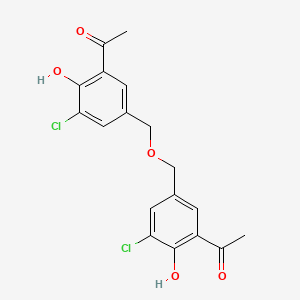
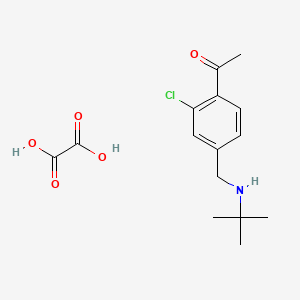
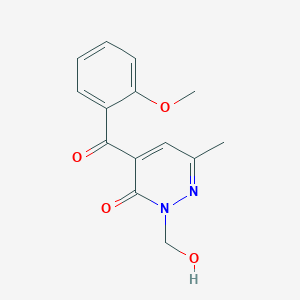

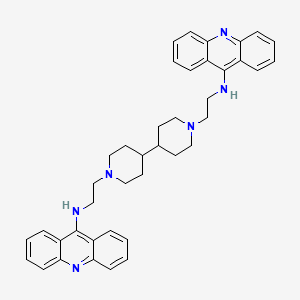
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
